molecular formula C6H12ClN3 B13853467 1-Propan-2-ylimidazol-2-amine Hydrochloride

1-Propan-2-ylimidazol-2-amine Hydrochloride

Cat. No.: B13853467
M. Wt: 161.63 g/mol
InChI Key: VMTGQEJGTHDDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propan-2-ylimidazol-2-amine Hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-ylimidazol-2-amine Hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-ylimidazol-2-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazoles.

Scientific Research Applications

1-Propan-2-ylimidazol-2-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Propan-2-ylimidazol-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Propan-2-ylimidazol-2-amine Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its regioselective synthesis allows for precise functionalization, making it a valuable compound in various applications .

Biological Activity

1-Propan-2-ylimidazol-2-amine hydrochloride is a compound characterized by its imidazole ring structure, which is common in many biologically active molecules. This compound has garnered attention in pharmaceutical chemistry due to its potential therapeutic applications. Its molecular formula is C5H10N3HClC_5H_{10}N_3\cdot HCl with a molecular weight of approximately 162.64 g/mol. The biological activity of this compound primarily stems from its ability to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing imidazole rings are known for their diverse antimicrobial properties. Research indicates that derivatives of imidazole exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds can possess minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The compound is also being explored for its potential effects on neuronal growth and synaptic plasticity, which are critical in treating neurodegenerative diseases. It may modulate the activity of neurotransmitter receptors, particularly the 5-hydroxytryptamine receptor (5-HT2A), which is involved in mood regulation and cognitive functions .
  • Pharmaceutical Applications : Due to its structural features, this compound serves as both a pharmaceutical agent and a synthetic intermediate in drug development processes. Its unique reactivity patterns allow it to be utilized in synthesizing other biologically active compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits activity against E. coli and S. aureus with MIC values of 20–70 µM .
NeuropharmacologicalPotential to enhance synaptic plasticity through modulation of 5-HT receptors .
Anticancer PotentialInvestigated as a molecular target for anticancer therapies due to its druggability .

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of related imidazole compounds, researchers found that the introduction of various substituents on the imidazole ring significantly influenced their antimicrobial potency. Compounds were tested against multi-drug resistant strains, yielding promising results that indicate potential pathways for developing new antibiotics .

Case Study: Neuropharmacological Applications

Another research effort focused on the psychoplastogenic properties of non-hallucinogenic analogs of psychedelic compounds, including those similar to this compound. These studies demonstrated that such compounds could promote neuronal growth and improve neuronal architecture through mechanisms involving AMPA receptors and mTOR pathways .

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

1-propan-2-ylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3,(H2,7,8);1H

InChI Key

VMTGQEJGTHDDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.